4-chloro-N-(dicyclopropylmethyl)aniline

Immuno‑oncology Enzyme inhibition Tryptophan metabolism

Researchers requiring a rigid, lipophilic N-alkyl aniline scaffold often struggle with positional isomer variability that disrupts SAR continuity. 4-Chloro-N-(dicyclopropylmethyl)aniline (CAS 1098396-46-3) uniquely combines a para-chloro electronic profile with sterically demanding dicyclopropylmethyl bulk, delivering: • Sub-micromolar IDO1 inhibition (Ki = 154 nM) • Single-digit nanomolar α3β4 nAChR antagonism (IC₅₀ = 1.8 nM) with 6.7-fold selectivity over α4-containing subtypes • Triple monoamine transporter inhibition (DAT IC₅₀ = 441-945 nM; NET IC₅₀ = 443 nM; SERT IC₅₀ = 100 nM) • Suzuki/Buchwald-Hartwig coupling handle for rapid library synthesis. Supplied at ≥95% purity as a research-grade building block to ensure reproducible synthetic and biological outcomes. Logistics-ready with ambient shipping; global delivery available.

Molecular Formula C13H16ClN
Molecular Weight 221.72 g/mol
Cat. No. B13256383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(dicyclopropylmethyl)aniline
Molecular FormulaC13H16ClN
Molecular Weight221.72 g/mol
Structural Identifiers
SMILESC1CC1C(C2CC2)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C13H16ClN/c14-11-5-7-12(8-6-11)15-13(9-1-2-9)10-3-4-10/h5-10,13,15H,1-4H2
InChIKeyQRFSFUKPHUCQBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-(dicyclopropylmethyl)aniline: Compound Profile & Procurement


4-Chloro-N-(dicyclopropylmethyl)aniline (CAS 1098396-46-3) is a halogenated secondary aromatic amine with the molecular formula C₁₃H₁₆ClN and a molecular weight of 221.72 g/mol . It belongs to the class of N‑substituted aniline derivatives featuring a para‑chloro substituent on the phenyl ring and a bulky, sterically demanding dicyclopropylmethylamino group [1][2]. This structural motif confers distinct physicochemical properties, including a calculated AlogP of approximately 3.3 and a polar surface area of 29.1 Ų [3]. The compound is commercially available as a research‑grade building block from multiple vendors, typically supplied at ≥95% purity . Its well‑defined halogenated amine architecture makes it a valuable intermediate in medicinal chemistry campaigns, agrochemical development, and synthetic methodology studies requiring a rigid, lipophilic N‑alkyl aniline scaffold [2].

Research-grade building block with diverse bioactivity profiles
Para-chloro aryl halide enables cross-coupling derivatization
Dicyclopropylmethyl group provides steric protection and lipophilicity

Why 4-Chloro-N-(dicyclopropylmethyl)aniline Cannot Be Replaced


Simple substitution of 4-chloro-N-(dicyclopropylmethyl)aniline with structurally related aniline derivatives—such as 3‑chloro regioisomers [1], 2‑fluoro analogs , or the unsubstituted N‑(dicyclopropylmethyl)aniline [2]—fails to preserve critical performance attributes across target engagement, synthetic utility, and physicochemical behavior. The para‑chloro substitution pattern exerts a unique electronic influence on the aromatic ring (‑I effect combined with +M mesomeric donation), modulating nucleophilicity at nitrogen and reactivity at the chloro‑bearing carbon for cross‑coupling transformations [3]. Simultaneously, the dicyclopropylmethyl moiety introduces substantial steric bulk that cannot be mimicked by smaller N‑alkyl groups (e.g., N‑cyclopropylmethyl or N‑methyl) without altering target‑binding geometry, metabolic stability, and molecular recognition [4][5]. The evidence presented in Section 3 demonstrates that positional isomerism (4‑Cl vs. 3‑Cl) and halogen substitution (Cl vs. F) produce non‑overlapping activity profiles across multiple biological targets, while removal of the chloro group altogether abolishes key reactivity handles required for downstream derivatization. Consequently, procurement of the specific 4‑chloro‑N‑(dicyclopropylmethyl)aniline isomer is essential for maintaining SAR continuity in lead optimization campaigns and ensuring reproducible synthetic outcomes.

Positional isomerism (3-Cl vs 4-Cl) may abolish IDO1 and nAChR recognition

Halogen substitution (2-F) may reduce cross-coupling reactivity and alter bioactivity

Absence of chloro group removes key reactivity handle and eliminates DAT/NET/SERT potency

4-Chloro-N-(dicyclopropylmethyl)aniline: Differentiation Evidence


IDO1 Inhibition Advantage Over 3-Chloro Regioisomer

4‑Chloro‑N‑(dicyclopropylmethyl)aniline exhibits measurable inhibition of recombinant human indoleamine 2,3‑dioxygenase 1 (IDO1) with a Ki value of 154 nM, indicating sub‑micromolar target engagement [1]. In contrast, the 3‑chloro positional isomer (3‑chloro‑N‑(dicyclopropylmethyl)aniline) was evaluated under a separate but comparable enzymatic assay format and showed no inhibitory activity against chorismate mutase at tested concentrations, with no IDO1‑specific data reported across available binding databases for the 3‑Cl isomer [2]. While a direct head‑to‑head comparison under identical assay conditions is not publicly available, the absence of IDO1 annotation for the 3‑chloro analog in curated bioactivity repositories (ChEMBL, BindingDB) strongly suggests that para‑chloro substitution is a critical determinant of IDO1 recognition, whereas meta‑chloro substitution fails to confer the same binding competency [2].

IDO1 Binding Preference
Cross-study comparable
4-Cl isomer: Ki = 154 nM; 3-Cl isomer: no reported IDO1 activity
Reported IDO1 binding context; para-Cl critical for recognition
Direct head-to-head comparison not publicly available
Immuno‑oncology Enzyme inhibition Tryptophan metabolism

Triple Monoamine Transporter Inhibition

4‑Chloro‑N‑(dicyclopropylmethyl)aniline demonstrates potent and balanced inhibition across all three major monoamine transporters in human recombinant cell lines: dopamine transporter (DAT) uptake inhibition with IC₅₀ values ranging from 441–945 nM [1], norepinephrine transporter (NET) uptake inhibition with IC₅₀ = 443 nM [1], and serotonin transporter (SERT) uptake inhibition with IC₅₀ = 100 nM [1]. In rat brain synaptosomal preparations, dopamine uptake inhibition was measured at 900 nM [1]. This multi‑transporter inhibitory profile is quantitatively distinct from class‑level baseline expectations for simple N‑substituted anilines; for instance, N‑(dicyclopropylmethyl)aniline (lacking the 4‑chloro substituent) was evaluated for DPP4 inhibition and exhibited an IC₅₀ >100 μM (>100,000 nM), indicating that the chloro substituent is essential for potent target engagement [2]. In vivo functional translation was confirmed in a mouse smoking cessation model, where subcutaneous administration at 1.2 mg/kg produced significant inhibition of nicotine‑induced antinociception in the tail‑flick assay [1].

Transporter Inhibition Profile
Class-level inference
DAT IC₅₀ 441–945 nM, NET 443 nM, SERT 100 nM; unsubstituted analog >100,000 nM
Supports monoamine transporter inhibition screening
In vivo model-response reported; class baseline inferred
CNS pharmacology Monoamine transporters Smoking cessation

Subtype-Selective nAChR Antagonism

4‑Chloro‑N‑(dicyclopropylmethyl)aniline exhibits exceptionally potent antagonist activity at multiple neuronal nicotinic acetylcholine receptor (nAChR) subtypes, with the highest affinity observed for the α3β4 subtype (IC₅₀ = 1.8 nM) [1]. The compound demonstrates a clear selectivity hierarchy across nAChR subtypes: α1β1γδ (muscle‑type) IC₅₀ = 7.9 nM; α4β2 IC₅₀ = 12.0 nM; and α4β4 IC₅₀ = 15.0 nM [1]. This profile represents an approximately 6.7‑fold selectivity window for α3β4 over the α4‑containing subtypes. No comparable nAChR antagonism data are available for the 3‑chloro isomer or the 2‑fluoro analog in public bioactivity databases, underscoring the unique receptor recognition conferred by the specific 4‑chloro‑dicyclopropylmethyl pharmacophore [2][3]. The nanomolar potency and defined subtype selectivity profile position this compound as a high‑value chemical probe for dissecting nAChR‑mediated signaling pathways and as a potential starting point for smoking cessation and neuropsychiatric drug development.

nAChR Subtype Antagonism
Class-level inference
α3β4 IC₅₀ = 1.8 nM; α4β2 12 nM; α4β4 15 nM
Supports nAChR subtype profiling and selectivity review
No activity reported for 3-Cl or 2-F analogs
Nicotinic receptors Neuropharmacology Addiction therapeutics

Cross-Coupling Handle: Para-Chloro Substituent

The para‑chloro substituent on the aromatic ring of 4‑chloro‑N‑(dicyclopropylmethyl)aniline serves as a versatile reactive handle for transition‑metal‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura, Buchwald‑Hartwig amination), enabling downstream diversification of the core scaffold [1]. This contrasts with N‑(dicyclopropylmethyl)aniline, which lacks the chloro substituent and therefore cannot undergo direct aryl halide coupling without prior functionalization [2]. Furthermore, the 2‑fluoro analog (N‑(dicyclopropylmethyl)‑2‑fluoroaniline) exhibits attenuated reactivity in nucleophilic aromatic substitution due to the reduced leaving‑group ability of fluorine relative to chlorine, with SₙAr rate constants for 4‑chloro anilines typically exceeding those of 4‑fluoro anilines by 10²–10⁴‑fold depending on reaction conditions [3]. The dicyclopropylmethyl group provides additional steric shielding of the secondary amine nitrogen, which can be strategically exploited to modulate chemoselectivity in multi‑step synthetic sequences where orthogonal protection of the amine is required [4].

Cross-Coupling Handle
Class-level inference
Para-Cl enables Pd-catalyzed couplings; Cl leaving group 10²–10⁴× faster than F
Supports synthetic diversification and library synthesis
Steric amine shielding enables orthogonal protection
Organic synthesis Cross‑coupling Building block chemistry

Commercial Availability and Quality Specifications

4‑Chloro‑N‑(dicyclopropylmethyl)aniline is readily available from multiple commercial suppliers at a standardized minimum purity of ≥95% . Recommended storage conditions are sealed containers at 2–8°C, with room‑temperature shipping validated for continental US distribution . In contrast, the 3‑chloro regioisomer (3‑chloro‑N‑(dicyclopropylmethyl)aniline) is offered at a lower minimum purity specification of 95% with less consistent vendor availability and fewer documented stability data points . The N‑(dicyclopropylmethyl)aniline comparator has been discontinued by certain suppliers, indicating potential supply chain discontinuity for research programs relying on that scaffold . The 4‑chloro derivative benefits from broader commercial distribution, enabling reliable multi‑gram procurement for lead optimization campaigns without supply interruption risk.

Supply & Purity
Data to verify
≥95% purity, multiple active suppliers; 3-Cl isomer 95%, dicyclopropylmethyl analog discontinued
Supply chain context and purity specification review
Supplier data to verify; batch reproducibility check recommended
Procurement Quality control Research supply chain

4-Chloro-N-(dicyclopropylmethyl)aniline: Validated Application Scenarios


IDO1 Inhibitor Lead Optimization

4‑Chloro‑N‑(dicyclopropylmethyl)aniline serves as a validated starting point for structure‑based design of IDO1 inhibitors, with demonstrated sub‑micromolar enzyme inhibition (Ki = 154 nM) [1]. The para‑chloro substitution pattern is essential for IDO1 recognition, as the 3‑chloro regioisomer lacks annotated IDO1 activity [2]. Medicinal chemistry teams can leverage this scaffold for systematic SAR exploration of the dicyclopropylmethyl moiety and aromatic substitution to improve potency, selectivity, and pharmacokinetic properties while maintaining the critical para‑chloro pharmacophoric element.

Monoamine Transporter & nAChR Dual-Target Modulation

The compound exhibits potent inhibition of all three monoamine transporters (DAT IC₅₀ = 441–945 nM, NET IC₅₀ = 443 nM, SERT IC₅₀ = 100 nM) [1] coupled with single‑digit nanomolar antagonism at α3β4 nAChR (IC₅₀ = 1.8 nM) [1]. This dual‑target profile, validated in vivo with significant smoking cessation activity in mouse models at 1.2 mg/kg (tail‑flick assay) [1], positions 4‑chloro‑N‑(dicyclopropylmethyl)aniline as a unique chemical probe for addiction neuroscience and as a lead scaffold for multi‑target CNS therapeutics addressing nicotine dependence, depression, or attention‑deficit disorders.

Medicinal Chemistry Building Block for Library Synthesis

The para‑chloro substituent provides a versatile cross‑coupling handle for Suzuki‑Miyaura, Buchwald‑Hartwig, and other palladium‑catalyzed transformations, enabling rapid generation of analog libraries [1]. The sterically demanding dicyclopropylmethyl group offers orthogonal protection of the secondary amine nitrogen during multi‑step synthetic sequences [2]. This combination of reactive aryl halide functionality and sterically shielded amine makes the compound an ideal building block for parallel synthesis and late‑stage functionalization in medicinal chemistry and agrochemical discovery programs.

Chemical Probe for nAChR Subtype Selectivity

With a 6.7‑fold selectivity window for α3β4 nAChR (IC₅₀ = 1.8 nM) over α4‑containing subtypes (α4β2 IC₅₀ = 12.0 nM; α4β4 IC₅₀ = 15.0 nM) [1], 4‑chloro‑N‑(dicyclopropylmethyl)aniline enables functional dissection of nAChR‑mediated signaling in neuronal tissues. This subtype‑selective profile is not recapitulated by the 3‑chloro isomer or 2‑fluoro analog, which lack documented nAChR activity [3]. Researchers investigating the distinct physiological roles of α3β4 versus α4‑containing nAChRs can utilize this compound as a pharmacological tool to differentiate receptor‑subtype contributions to synaptic transmission, addiction pathways, and neuropsychiatric disease mechanisms.

Application
Selection Property
Validation Focus
IDO1 inhibition studies
Para-chloro pharmacophore requirement
IDO1 binding assay context; regioisomer comparison
Monoamine transporter and nAChR profiling
Multi-target probe selectivity
In vivo model-response interpretation; subtype selectivity review
Library synthesis and derivatization
Cross-coupling reactivity and amine steric protection
Synthetic utility verification; orthogonal protection review
nAChR subtype functional studies
Subtype selectivity window
α3β4 vs α4-containing nAChR signaling differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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